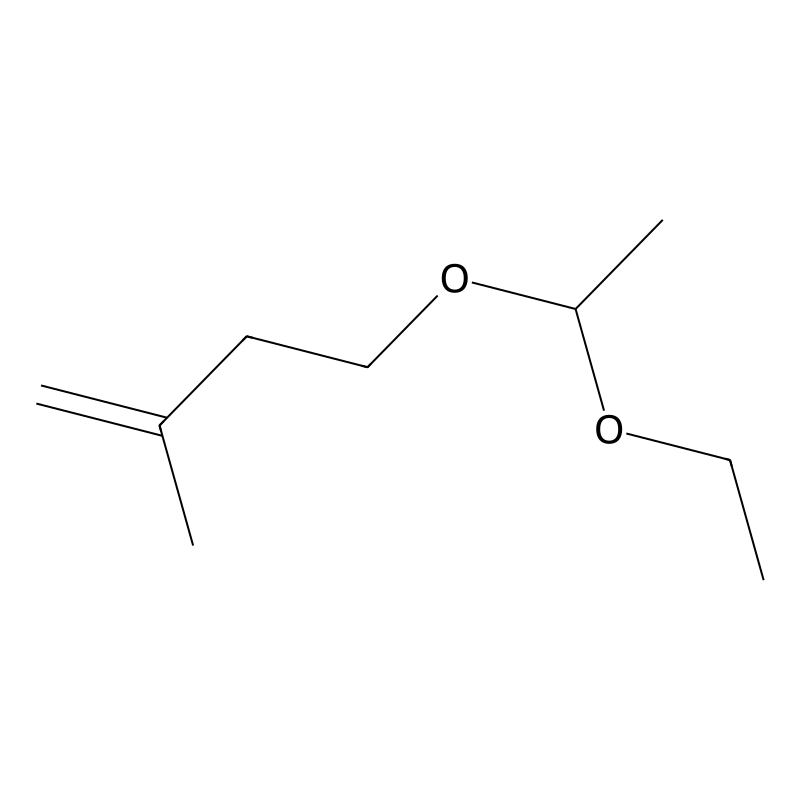

4-(1-Ethoxyethoxy)-2-methyl-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

4-(1-Ethoxyethoxy)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a 2-methyl-1-butene backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 158.24 g/mol. This compound is primarily recognized for its utility in organic synthesis and as a reagent in various

- Hydrolysis: In the presence of water, it can undergo hydrolysis to form corresponding alcohols.

- Addition Reactions: The double bond can react with halogens or hydrogen halides, leading to the formation of haloalkanes.

- Polymerization: Under certain conditions, this compound can polymerize, forming larger macromolecules.

The reactivity of this compound makes it a valuable intermediate in synthetic organic chemistry .

The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1-butene can be achieved through several methods:

- Alkylation Reactions: By reacting 2-methyl-1-butene with ethylene oxide or ethyl bromide under basic conditions, the desired compound can be synthesized.

- Esterification: The reaction of appropriate alcohols with acid chlorides can yield this compound as an ester.

- Grignard Reactions: Utilizing Grignard reagents allows for the introduction of ethoxy groups into the molecule.

These methods highlight the versatility and accessibility of this compound in laboratory settings .

4-(1-Ethoxyethoxy)-2-methyl-1-butene has several applications:

- Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules.

- Intermediate in Pharmaceutical Chemistry: It is used in the production of various pharmaceutical compounds, including key intermediates like Mevalonolactone .

- Chemical Research: It is utilized in studies focusing on reaction mechanisms and new synthetic pathways.

These applications underscore its importance in both industrial and academic research contexts .

Several compounds share structural similarities with 4-(1-Ethoxyethoxy)-2-methyl-1-butene. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1-butene | Simple alkene without ethoxy groups | |

| 2-Ethoxy-3-methyl-1-butene | Contains an ethoxy group at a different position | |

| 4-(4-Ethoxyphenyl)-2-methyl-1-butene | Contains a phenyl group enhancing reactivity |

These compounds illustrate the structural diversity within this class of molecules while highlighting the unique ethoxyethoxy substitution present in 4-(1-Ethoxyethoxy)-2-methyl-1-butene .

The unique combination of functional groups and structural features makes 4-(1-Ethoxyethoxy)-2-methyl-1-butene particularly valuable in synthetic organic chemistry compared to its analogs.